(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid is a complex organic compound with significant applications in medicinal chemistry, particularly in the synthesis of peptides and pharmaceuticals. It is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl group that serves as a protective group in peptide synthesis. The compound is classified under amino acids and derivatives, specifically as a protected amino acid.
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid falls under the category of amino acids, specifically as a derivative of butanoic acid. It is also classified as a fluorinated compound due to the presence of a fluorenyl group.
The synthesis of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid typically involves multiple steps, including the protection of amino groups and the introduction of aromatic substituents. A common method employed is solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to form peptides.
The molecular formula for (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid is C26H25NO4. The structure features:
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid participates in various chemical reactions typical for amino acids, including:
The deprotection typically involves treatment with trifluoroacetic acid or other strong acids, followed by purification techniques such as high-performance liquid chromatography to isolate the desired products.
The mechanism of action for (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid primarily involves its role as a building block in peptide synthesis. When incorporated into peptides, it can influence biological activity through:
Studies have shown that modifications in the side chains of amino acids can significantly alter the pharmacokinetic properties of peptides, impacting their therapeutic efficacy .
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid is primarily used in:
The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary amine protector during peptide elongation, enabling orthogonality with acid-labile side-chain protecting groups. Its planar fluorene system (λₐᵦₛ 265–300 nm) permits real-time UV monitoring (ε ≈ 6,300 M⁻¹cm⁻¹) of coupling efficiency and deprotection kinetics. Crucially, Fmoc exhibits base-labile cleavage (20% piperidine/DMF, <5 minutes) without disturbing acid-sensitive moieties, unlike tert-butoxycarbonyl (Boc) strategies requiring strong acids [4]. This facilitates mild synthesis of sensitive peptides. The Fmoc group’s hydrophobicity enhances resin loading and intermediate purification, though it necessitates polar aprotic solvents (e.g., DMF) for optimal solubility—a constraint addressed via backbone modifications [4] [5].
Table 1: Comparative Analysis of Amino Acid Protection Strategies
Protection Group | Deprotection Reagent | Orthogonality | UV Monitorability |
---|---|---|---|
Fmoc | Piperidine (20% in DMF) | High | Yes (265–300 nm) |
Boc | TFA (50–95%) | Moderate | No |
Cbz | H₂/Pd-C | Low | No |
Alloc | Pd(0) catalysts | High | No |
The ortho-methylphenyl (o-tolyl) group confers distinct steric and electronic properties compared to para- or meta-substituted analogs. The methyl group at C2 creates a 120° dihedral angle with the butanoic acid plane, restricting rotational freedom and favoring bent conformations that mimic protein turn structures. This geometry enhances binding selectivity for hydrophobic enzyme pockets (e.g., kinases or GPCRs) by reducing entropic penalties upon complexation [4] [8]. Additionally, o-tolyl’s lipophilic constant (π ≈ 2.1) increases membrane permeability in cell-penetrating peptides, while its electron-donating methyl group stabilizes cation-π interactions in receptor binding [4]. Computational studies indicate a 1.5–2.0 kcal/mol stabilization energy in o-tolyl-containing peptides over phenylalanine analogs, underscoring its role in conformational anchoring [4].
Table 2: Properties of Aryl Substituents in Butanoic Acid Scaffolds
Aryl Group | Steric Bulk (A³) | Lipophilicity (logP) | Conformational Flexibility |
---|---|---|---|
o-Tolyl | 72.5 | 2.1 | Restricted |
p-Tolyl | 68.9 | 2.1 | Moderate |
4-Chlorophenyl | 70.2 | 2.4 | Moderate |
Phenyl | 66.3 | 1.8 | High |
The (R)-configuration at C3 ensures enantioselective bioactivity, as evidenced by 10–100-fold higher receptor affinity in chiral analogs compared to (S)-isomers or racemates. This stereochemistry is typically installed via asymmetric hydrogenation of β-aryl enol esters using Ru-BINAP catalysts (>95% ee) or enzymatic resolution with acylases [4] [8]. The chiral center’s integrity is maintained during Fmoc protection by employing non-racemizing conditions: low temperatures (0–4°C), weak bases (NaHCO₃), and aprotic solvents to avoid enolization [4] [7]. Racemization risks (<2%) occur above pH 9, necessitating strict pH control during solid-phase synthesis. The β-carbon’s stereoelectronic environment also influences peptide secondary structures, with (R)-isomers favoring γ-turn motifs in model oligopeptides [4].
Table 3: Enantiopurity Control Methods in Synthesis
Method | Typical ee (%) | Key Advantage | Limitation |
---|---|---|---|
Asymmetric Hydrogenation | >95 | Scalable (>1 kg) | Expensive catalysts |
Enzymatic Resolution | 98–99 | Mild conditions | Low yield (≤50%) |
Chiral Pool Derivatization | 100 | No chiral auxiliaries | Limited substrate scope |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7